2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole
Description
The compound 2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole is a bis-imidazole derivative featuring two interconnected imidazole cores. Each imidazole ring is substituted with a 4-fluorophenyl group at position 2 and a phenyl group at position 3. The central phenyl group bridges the two imidazole units via position 4, creating a symmetrical, highly conjugated structure. This architecture suggests strong π-π stacking interactions, which may influence its crystallinity and solubility .
Properties
Molecular Formula |
C36H24F2N4 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl]-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C36H24F2N4/c37-29-19-15-27(16-20-29)35-39-31(23-7-3-1-4-8-23)33(41-35)25-11-13-26(14-12-25)34-32(24-9-5-2-6-10-24)40-36(42-34)28-17-21-30(38)22-18-28/h1-22H,(H,39,41)(H,40,42) |
InChI Key |
IIXVQSWSKSDNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C5=C(NC(=N5)C6=CC=C(C=C6)F)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that imidazole derivatives exhibit anticancer properties. Studies have shown that compounds similar to 2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole can inhibit tumor growth by interfering with cellular signaling pathways. For instance, imidazole derivatives have been found to inhibit the activity of certain kinases involved in cancer progression, making them potential candidates for cancer therapeutics .
Anti-inflammatory Properties
Compounds containing imidazole rings have also been studied for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNF-alpha has been documented for similar structures, suggesting potential applications in treating inflammatory diseases . This compound may act as a dual inhibitor, targeting multiple pathways involved in inflammation.
Drug Design and Development
The structural complexity of this compound makes it a valuable candidate for drug design. Its unique arrangement allows for modifications that could enhance efficacy or reduce toxicity. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profile .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it effective in inhibiting or activating specific biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related imidazole derivatives from the evidence:
Key Findings
Planarity and Crystallinity : The target compound’s bis-imidazole structure likely adopts a planar conformation similar to isostructural thiazole-triazole derivatives (), which may enhance stacking interactions in solid-state applications.
Solubility: Compared to hydroxyl- or amino-substituted analogs (e.g., 4f in ), the target compound’s lack of polar groups suggests poor aqueous solubility, limiting bioavailability without formulation aids.
Biological Activity : Fluorophenyl-imidazole motifs are recurrent in kinase inhibitors (e.g., SB202190 in ). The target’s symmetrical fluorophenyl/phenyl arrangement may confer selective binding to ATP pockets, though activity data are lacking.
Biological Activity
The compound 2-(4-fluorophenyl)-4-{4-[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}-5-phenyl-1H-imidazole is a complex imidazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound features multiple phenyl and imidazole rings, which contribute to its biological activity. The presence of fluorine substituents may enhance its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
- GABA-A Receptor Modulation : Similar structures have been shown to act as positive allosteric modulators of the GABA-A receptor, indicating potential neuroactive properties.
- Anti-inflammatory Effects : Compounds with similar imidazole frameworks have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- GABA-A Receptor Modulation : The compound may enhance GABAergic transmission, which is crucial for its neuroactive properties. Studies on related compounds have shown that modifications at the imidazole ring can significantly affect receptor binding affinity and efficacy .
- Cell Cycle Interference : It is hypothesized that the compound may interfere with cell cycle progression in tumor cells, potentially leading to apoptosis. This is supported by findings from similar imidazole derivatives that induce cell death in cancer models .
- Cytokine Inhibition : The anti-inflammatory potential may arise from the inhibition of TNF-alpha and other cytokines, as observed in related compounds that target p38 MAPK pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of our compound:
- Antitumor Efficacy : A study evaluated a series of imidazole derivatives, revealing that those with fluorinated phenyl groups exhibited enhanced cytotoxicity against A-431 and Jurkat cell lines. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
